2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide
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Overview
Description
2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.385 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system
Chemical Reactions Analysis
2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction could potentially modify the nitrogen-containing spiro ring or the cyanomethyl group.
Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the cyanomethyl group or the spiro ring.
Common reagents and conditions for these reactions would depend on the specific functional groups being targeted. Major products formed from these reactions would vary based on the reaction conditions and reagents used.
Scientific Research Applications
2-{2-azaspiro[5
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of spirocyclic compounds with biological targets.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide would depend on its specific interactions with molecular targets. The spirocyclic structure and functional groups may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to 2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide include other spirocyclic amides and cyanomethyl derivatives. These compounds may share similar chemical properties but differ in their specific structures and functional groups. The uniqueness of this compound lies in its specific combination of the spirocyclic core, cyanomethyl group, and acetamide moiety.
Properties
IUPAC Name |
2-(2-azaspiro[5.6]dodecan-2-yl)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-9-10-17-14(19)12-18-11-5-8-15(13-18)6-3-1-2-4-7-15/h1-8,10-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZDGFWEHOMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCN(C2)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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